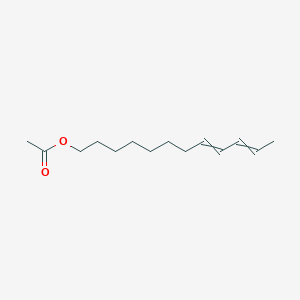

8,10-Dodecadien-1-ol, acetate, (8E,10E)-

Description

Pheromones represent a sophisticated and highly specific mode of communication within the animal kingdom. These chemical signals govern a wide array of behaviors, from marking territory and signaling alarm to attracting mates. The study of these compounds falls under the purview of chemical ecology, a field that explores the chemical interactions between living organisms and their environment.

The concept of chemical communication between organisms has been observed for centuries, but it was in the mid-20th century that pheromone research truly began to flourish. The term "pheromone" was first coined in 1959 to describe substances that, when secreted by an individual, trigger a specific reaction in another individual of the same species. Early research was marked by the laborious process of isolating and identifying these potent compounds from insects. One of the first and most famous examples was the identification of bombykol, the sex pheromone of the female silkworm moth, Bombyx mori. This pioneering work laid the foundation for the identification of thousands of other pheromones, revolutionizing our understanding of insect behavior and paving the way for innovative pest management strategies.

8,10-Dodecadien-1-ol, acetate (B1210297), (8E,10E)- is a prominent example of a sex pheromone, primarily known for its role in the reproductive cycle of several lepidopteran species, most notably the codling moth (Cydia pomonella) and the filbertworm moth (Melissopus latiferreanus). nih.gov In these species, the female releases the pheromone to attract males for mating. This chemical signal is highly specific, ensuring that only males of the same species are drawn in, a critical mechanism for reproductive isolation. The potency of this compound is remarkable, with males being able to detect and respond to minute quantities in the air.

From a chemical standpoint, 8,10-Dodecadien-1-ol, acetate, (8E,10E)- is classified as a straight-chain lepidopteran pheromone. Its systematic IUPAC name is [(8E,10E)-dodeca-8,10-dien-1-yl] acetate. vulcanchem.com The "(8E,10E)-" designation is crucial as it describes the stereochemistry of the double bonds at the 8th and 10th carbon positions, which is critical for its biological activity. vulcanchem.com Different isomers of this compound, such as the (E,Z), (Z,E), and (Z,Z) forms, can have significantly different or even inhibitory effects on the target insect's behavior. researchgate.net

| Property | Value |

| IUPAC Name | [(8E,10E)-dodeca-8,10-dien-1-yl] acetate |

| Synonyms | (E,E)-8,10-Dodecadien-1-ol acetate, Codlemone acetate |

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

| CAS Number | 53880-51-6 |

Data sourced from PubChem and Vulcanchem. vulcanchem.comnih.gov

The field of pheromone research continues to evolve, with a strong focus on developing sustainable and environmentally friendly pest control methods. scoutlabs.ag Current research is exploring the intricate details of pheromone biosynthesis in insects, aiming to harness these pathways for biotechnological production. lu.se The identification and characterization of pheromone receptors in insect antennae are also key areas of investigation, providing insights into the molecular mechanisms of olfaction and potential targets for new pest management technologies. nih.govnih.gov

The future of pheromone-based pest management looks promising, with advancements in areas such as:

Biotechnological Production: Utilizing genetically engineered microorganisms or plants to produce pheromones in a cost-effective and sustainable manner. lu.seeuropeandissemination.eunih.gov

Novel Formulations and Delivery Systems: Developing more efficient and long-lasting dispensers, including sprayable microencapsulated formulations and automated traps. europeandissemination.euresearchgate.net

Integration with Other Pest Management Strategies: Combining pheromones with other integrated pest management (IPM) tools, such as biological control agents and kairomone-based attractants, to enhance efficacy. frontiersin.org

Expansion to a Wider Range of Pests: Identifying and synthesizing pheromones for a broader spectrum of agricultural and household pests. pestfreelivingblog.com

These advancements are poised to further reduce reliance on conventional insecticides, promoting a more sustainable approach to agriculture and pest control. scoutlabs.aglongdom.orgbattelle.org

Structure

3D Structure

Properties

Molecular Formula |

C14H24O2 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

dodeca-8,10-dienyl acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |

InChI Key |

NTKDSWPSEFZZOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCCCCCCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e

Retrosynthetic Analysis of the (8E,10E)-Dodecadienyl Acetate (B1210297) Skeleton

A retrosynthetic analysis of the target molecule, (8E,10E)-dodecadien-1-yl acetate, reveals several logical disconnection points that form the basis for various synthetic strategies. The primary challenge lies in the stereoselective construction of the conjugated (E,E)-diene system.

The most apparent disconnections are at the carbon-carbon bonds that form the dodecadienyl backbone. A key disconnection is often made between C7 and C8, breaking the molecule into a C7 fragment and a C5 fragment containing the pre-formed diene. This approach simplifies the synthesis to the coupling of two smaller, more manageable synthons.

Another common strategy involves disconnecting one of the double bonds within the diene system, typically the C8-C9 bond. This leads to precursors such as a C10 aldehyde or phosphonium (B103445) salt and a C2 fragment, which can be joined using olefination reactions like the Wittig reaction. This method places the burden of stereocontrol on the olefination step.

Finally, the entire C12 backbone can be constructed first, followed by the introduction of the conjugated double bonds at a later stage through elimination or isomerization reactions. The terminal acetate group is typically introduced in the final step of the synthesis via acetylation of the corresponding alcohol, (8E,10E)-8,10-dodecadien-1-ol.

Classical Total Synthesis Approaches to 8,10-Dodecadien-1-ol, acetate, (8E,10E)-

Early and classical syntheses of codlemone often relied on building blocks that already contained the conjugated (E,E)-diene system. A prevalent strategy involves using derivatives of sorbic acid (2E,4E-hexadienoic acid) as the starting material, which provides the required C1-C6 fragment with the correct stereochemistry. researchgate.net

One such approach involves the conversion of sorbyl acetate, which can be derived from 4-propenyl-1,3-dioxane. researchgate.net The synthesis proceeds by coupling a C6 synthon derived from sorbic acid with a suitable C6 fragment to complete the twelve-carbon chain. For example, a Grignard reagent prepared from a 6-halo-1-alkanol derivative can be coupled with a sorbate-derived electrophile. google.com This classical approach, while effective, may involve multiple steps and protection/deprotection sequences.

The key advantage of these methods is that the challenging (E,E)-diene stereochemistry is incorporated from the start, avoiding complex stereoselective reactions later in the synthesis. However, the availability and cost of the starting materials can be a limitation for large-scale industrial production.

Stereoselective Synthesis Strategies for (8E,10E) Configuration

Modern synthetic efforts have focused on developing highly stereoselective methods to construct the (8E,10E)-diene system, offering greater flexibility and efficiency. These strategies include olefin metathesis, variations of the Wittig reaction, and various carbon-carbon coupling reactions.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. utc.edu Cross-metathesis (CM) reactions, in particular, are applicable to the synthesis of conjugated dienes. researchgate.net In the context of (8E,10E)-dodecadien-1-ol, a potential cross-metathesis approach would involve the reaction of a terminal alkene, such as 1-decen-10-ol acetate, with a simple alkene like (E)-2-butene, catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst).

While highly efficient for many applications, the stereochemical outcome of cross-metathesis reactions can be challenging to control, often yielding a mixture of E and Z isomers. researchgate.net Careful selection of the catalyst and reaction conditions is necessary to favor the desired E,E product. Ring-closing metathesis (RCM) is another powerful variant, though less directly applicable to the linear skeleton of codlemone without a more complex strategy involving subsequent ring-opening. nih.gov The primary advantage of metathesis is its functional group tolerance and the potential for creating the diene system in a single, catalytic step. utc.edu

The Wittig reaction and its modifications are among the most widely used methods for constructing the codlemone skeleton due to their reliability in forming carbon-carbon double bonds with good stereocontrol. nih.govgoogle.com A common strategy involves the reaction of a phosphonium ylide with an aldehyde.

For instance, an ylide generated from an 8-hydroxyoctyltriphenylphosphonium salt can be reacted with (2E)-butenal. google.com The stereochemistry of the newly formed double bond is highly dependent on the reaction conditions and the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes. By using a pre-existing E-double bond in the aldehyde, the Wittig reaction can be used to form the second E-double bond of the conjugated system.

Another variation involves the reaction of a C4 ylide, such as that derived from 1-bromo-2-butene, with an 8-oxo-alkanoate. google.com Careful control of reaction parameters, such as temperature and the choice of base, is crucial for achieving high stereoselectivity. For example, conducting the reaction at low temperatures (-78 to -70 °C) can improve the yield and stereochemical purity of the desired (8E,10E)-isomer. google.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| 8-Hydroxyoctyltriphenylphosphonium bromide | (2E)-Butenal | n-Butyllithium, THF/Hexane, -78°C | (8E,10E)-Dodecadien-1-ol | google.com |

| Triphenylphosphonium salt of 1-bromo-2-butylene | 8-Oxo methylheptanoate | Base | (8E,10E)-Dodecadien-1-ol precursor | google.com |

| (Z)-2-pentenylidene triphenylphosphorane | 7-tert-butoxy-heptanal | N/A | (7E,9Z)-diene precursor | researchgate.net |

This table presents examples of Wittig reaction strategies for synthesizing conjugated dienes, including those related to pheromone synthesis.

Various metal-catalyzed coupling reactions are instrumental in assembling the carbon skeleton of (8E,10E)-dodecadien-1-ol. These methods offer high efficiency and stereoselectivity.

Grignard coupling reactions are a prominent example. A Grignard reagent, such as one prepared from a protected 6-chlorohexanol, can be coupled with an electrophile containing the diene system, like (2E,4E)-2,4-hexadien-1-yl acetate, in the presence of a copper catalyst (e.g., Li₂CuCl₄). google.com This approach builds the C12 backbone by forming the C6-C7 bond, with the diene stereochemistry already established in one of the coupling partners.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, also provide powerful means to construct the diene system. For example, a vinyl borane (B79455) or organozinc reagent can be coupled with a vinyl halide. A synthesis of (7E,9Z)-dodecadienyl acetate, a related pheromone, highlights the utility of Pd(0)-catalyzed cross-coupling to assemble an enyne, which is subsequently reduced to the (E,Z)-diene. researchgate.net A similar strategy can be adapted for the (E,E)-isomer by choosing appropriate precursors and reduction conditions. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is another effective method for creating diyne precursors that can be stereoselectively reduced to the desired (E,E)-diene. rsc.orgorganic-chemistry.org

| Coupling Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Reference |

| Grignard Coupling | Chlorohexyloxy trimethylsilane-derived Grignard | (2E, 4E)-2,4-hexadiene-1-alcohol acetate | Li₂CuCl₄ | google.com |

| Palladium-catalyzed | 1-Heptyne | (E)-1,2-dichloroethene | Palladium catalyst | nih.gov |

| Cadiot-Chodkiewicz | 1-Decyne | 4-Bromo-3-butyn-1-ol | CuCl | rsc.org |

This table illustrates various coupling reactions used in the synthesis of conjugated dienes relevant to pheromones.

Chemoenzymatic Synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)-

Chemoenzymatic and biosynthetic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis. The biosynthesis of codlemone in the codling moth involves a series of enzymatic reactions starting from fatty acid precursors. nih.govnih.gov Specifically, a bifunctional Δ9 desaturase enzyme, Cpo_CPRQ, has been identified that catalyzes two consecutive desaturation steps. slu.senih.gov This enzyme first introduces an E9 double bond into a C12 fatty acyl precursor and subsequently performs a 1,4-desaturation to generate the conjugated (E,E)-8,10-diene system. nih.govnih.gov

This understanding of the natural biosynthetic pathway has paved the way for producing codlemone precursors in heterologous systems, such as the plant Camelina sativa. slu.se By introducing the genes for the specific thioesterase (to produce C12 acids) and the bifunctional desaturase (Cpo_CPRQ) into the plant, significant quantities of (E,E)-8,10-dodecadienoic acid can be produced in the seed oil. slu.se This acid can then be chemically converted to the corresponding alcohol (codlemone) and subsequently acetylated. This "plant factory" approach represents a green chemistry alternative to conventional synthesis. slu.se

Furthermore, lipases can be employed for the stereoselective resolution of alcohol intermediates in synthetic routes, although this is more common in the synthesis of chiral pheromones. mdpi.com However, the use of enzymes for specific transformations, such as selective acetylation or hydrolysis, can be integrated into a broader synthetic strategy to improve efficiency and reduce the need for protecting groups.

Green Chemistry Principles in Pheromone Synthesis and Production

The synthesis of complex molecules like insect pheromones has traditionally involved multi-step chemical processes that can generate significant waste and utilize hazardous materials. researchgate.net The adoption of green chemistry principles aims to mitigate these environmental impacts by designing safer, more efficient, and sustainable synthetic routes. acs.orgnih.gov

A leading example of green chemistry applied to (8E,10E)-8,10-dodecadien-1-ol, acetate (also known as codlemone) is the use of metabolic engineering in plants. lu.selu.se Researchers have successfully engineered the oilseed crop Camelina sativa to produce precursors of the pheromone, demonstrating a significant shift from conventional chemical synthesis to a renewable, bio-based manufacturing platform. lu.senih.gov This biosynthetic approach aligns with several core principles of green chemistry. acs.orgnih.gov

Key Green Chemistry Principles Applied in Biosynthesis:

| Principle Number | Green Chemistry Principle acs.orgnih.gov | Application in Codlemone Biosynthesis |

| 1 | Prevention | By producing the pheromone precursors directly in the plant, this method minimizes the complex waste streams often associated with traditional multi-step organic synthesis. lu.se |

| 3 | Less Hazardous Chemical Syntheses | The synthesis occurs within the plant's biological system, avoiding the use of harsh, toxic, or flammable reagents and solvents common in industrial chemical processes. |

| 7 | Use of Renewable Feedstocks | The primary raw materials are carbon dioxide, water, and sunlight, utilized by the plant, representing a fully renewable resource base. nih.govlu.se |

| 12 | Inherently Safer Chemistry for Accident Prevention | Biosynthesis in plants operates at ambient temperature and pressure, eliminating the risks of explosions, fires, and chemical releases associated with high-energy chemical reactions. acs.org |

In this innovative "plant factory" approach, genes from the California bay laurel (Umbellularia californica) and the codling moth itself were introduced into Camelina sativa. lu.se These genes encode for enzymes, such as a fatty acyl-ACP thioesterase and a bifunctional ∆9 desaturase, that divert the plant's natural fatty acid metabolism to produce (E,E)-8,10-dodecadienoic acid, a direct precursor to the final pheromone. researchgate.netlu.senih.gov In the T4 generation of these engineered plants, the precursor constituted 5.5% of the total fatty acids. lu.senih.gov The extracted diene acid is then converted into the corresponding alcohol and subsequently acetylated to yield the final active pheromone. lu.senih.gov The bioactivity and specific attraction of the plant-derived codlemone to male moths have been confirmed through rigorous testing, validating the efficacy of this green production method. lu.senih.gov

Scalability and Industrial Production Challenges in 8,10-Dodecadien-1-ol, acetate, (8E,10E)- Synthesis

The widespread use of codlemone for mating disruption in agriculture requires its production on a large, industrial scale, with orchard treatments potentially requiring up to 100 grams per hectare over a growing season. nih.govresearchgate.net Achieving this scale presents significant chemical and economic challenges.

Stereochemical Purity: The biological activity of the pheromone is highly dependent on its stereochemistry. The (8E,10E)-isomer is the active component, and the presence of other isomers can reduce its effectiveness. google.com Traditional chemical syntheses must, therefore, incorporate highly stereoselective steps to produce the correct isomer with purities often needing to exceed 95%. nih.gov Methods like the Wittig reaction or palladium-catalyzed cross-coupling reactions are often employed to control the geometry of the double bonds, but these can be complex and generate byproducts that are difficult to separate. google.comnih.gov

Process and Economic Hurdles:

| Challenge | Description |

| Cost of Reagents | Key reagents used in stereoselective syntheses, such as specific catalysts (e.g., Palladium, Li₂CuCl₄) and phosphonium salts for Wittig reactions, can be expensive, contributing significantly to the final product cost. google.comnih.govgoogle.com |

| Waste Management | Many synthesis routes generate substantial waste. For example, the Wittig reaction produces triphenylphosphine (B44618) oxide as a byproduct in stoichiometric amounts, which is costly to manage and recycle. google.com The use of protecting groups, common in complex syntheses, adds steps for their addition and removal, lowering atom economy. acs.org |

| Purification | Achieving the high isomeric purity required for pheromone applications necessitates intensive purification steps, such as fractional distillation under high vacuum or flash chromatography, which are energy-intensive and can be challenging to scale up efficiently. nih.govgoogle.com |

| Infrastructure | Some synthetic steps may require specialized equipment, such as reactors capable of handling pressurized hydrogenation or cryogenic conditions for certain organometallic reactions, representing a significant capital investment. google.com |

The biosynthetic route using engineered Camelina sativa offers a potential solution to many of these challenges by simplifying the core synthesis to a single agricultural process. lu.se However, it introduces its own set of scalability issues, including optimizing pheromone precursor yields in the plant, developing efficient large-scale extraction and purification processes for the fatty acids, and the final chemical conversion steps to the acetate. lu.se Despite these hurdles, the bio-based approach represents a promising pathway to more sustainable and potentially more cost-effective industrial production of (8E,10E)-8,10-dodecadien-1-ol, acetate .

Biosynthesis Pathways and Mechanisms of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e

Identification of Precursor Molecules in Producing Organisms

The biosynthetic pathway for most common moth sex pheromones, known as "Type 1" pheromones, originates from the de novo synthesis of hexadecanoate (B85987) (a 16-carbon acyl chain) from acetyl-CoA. nih.govresearchgate.net However, the production of the C12-based codlemone in Cydia pomonella requires a more specialized initial step. The pathway diverges early in fatty acid synthesis with the production of a 12-carbon saturated fatty acid, lauric acid (12:0), which serves as the foundational precursor. nih.gov This C12 acyl chain is then sequentially modified. Labeling experiments have confirmed that lauric acid is first converted to the mono-unsaturated intermediate, (E)-9-dodecenoic acid (E9-12:Acyl). biorxiv.orgnih.gov This monoene is the direct precursor for the subsequent desaturation step that creates the conjugated diene system characteristic of the final pheromone. biorxiv.orgnih.gov

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Acetyl-CoA | C23H38N7O17P3S | Initial building block for fatty acid synthesis. nih.gov |

| Lauric acid (12:0) | C12H24O2 | Primary C12 fatty acyl precursor. nih.gov |

| (E)-9-dodecenoic acid | C12H22O2 | Mono-unsaturated intermediate for final desaturation. biorxiv.org |

| (E,E)-8,10-dodecadienoic acid | C12H20O2 | The immediate fatty acyl precursor to the alcohol, codlemone. biorxiv.orgnih.gov |

Enzymatic Machinery Involved in Carbon Chain Elongation

The production of the specific C12 precursor for codlemone biosynthesis is not a process of elongating shorter chains but rather a controlled termination of the standard fatty acid synthesis pathway. In general insect fatty acid synthesis, the process would typically continue to produce 16- or 18-carbon chains. nih.gov In C. pomonella, a specialized fatty acyl-ACP thioesterase (FatB) is responsible for cleaving the C12 acyl chain (lauric acid) from the acyl carrier protein (ACP), effectively halting further elongation. nih.gov This mechanism ensures the availability of the correct chain-length substrate for the subsequent pheromone-specific enzymatic reactions. This is a critical control point that dictates the carbon backbone of the final pheromone molecule.

Stereospecific Desaturation and Isomerization Processes

The creation of the conjugated (8E,10E)-diene system is the most distinctive feature of codlemone biosynthesis and is accomplished by a unique fatty acid desaturase (FAD). biorxiv.orgnih.gov In Cydia pomonella, a single, bifunctional Δ9 desaturase, identified as Cpo_CPRQ, performs two consecutive and highly specific desaturation steps. nih.govnih.gov

First Desaturation: The Cpo_CPRQ enzyme first acts on the lauric acid (12:0) precursor, introducing a double bond between carbons 9 and 10 to produce the intermediate (E)-9-dodecenoic acid. This initial step is unusual as it generates an E9 unsaturation. biorxiv.orgnih.gov

Second Desaturation: The same enzyme then catalyzes a second, atypical 1,4-desaturation on the (E)-9-dodecenoic acid intermediate. This reaction removes hydrogen atoms from carbons 8 and 11, which results in the formation of the conjugated (E,E)-8,10-diene system, yielding (E,E)-8,10-dodecadienoic acid. biorxiv.orgnih.gov

This dual-function desaturase is a key evolutionary innovation that defines the pheromone signature of the codling moth and related species. nih.gov The stereospecificity of these enzymes is crucial; moth desaturases are known to catalyze the formation of conjugated dienoic fatty acids by stereospecifically removing pro-(R) hydrogen atoms from the substrate carbons. acs.orgnih.gov

| Enzyme | Function | Substrate | Product |

| Fatty Acyl-ACP Thioesterase (FatB) | Terminates fatty acid synthesis at C12. | Dodecanoyl-ACP | Lauric acid (12:0). nih.gov |

| Bifunctional Δ9 Desaturase (Cpo_CPRQ) | 1. Initial E9 desaturation2. 1,4-desaturation | 1. Lauric acid (12:0)2. (E)-9-dodecenoic acid | 1. (E)-9-dodecenoic acid2. (E,E)-8,10-dodecadienoic acid. nih.gov |

| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl precursor to an alcohol. | (E,E)-8,10-dodecadienoyl-CoA | (E,E)-8,10-dodecadien-1-ol. biorxiv.orgpnas.org |

| Acetyltransferase (ATF) | Acetylates the fatty alcohol. | (E,E)-8,10-dodecadien-1-ol | (8E,10E)-8,10-Dodecadien-1-ol, acetate (B1210297). nih.gov |

Acetylation Mechanisms of the Alcohol Moiety

Following the desaturation steps, the resulting fatty acyl precursor, (E,E)-8,10-dodecadienoic acid, must be converted to its corresponding alcohol before the final acetylation. This is achieved by a fatty acyl-CoA reductase (FAR), an enzyme that reduces the activated fatty acyl-CoA to a fatty alcohol. biorxiv.orgpnas.org This reduction is a key step in the biosynthesis of most Type I moth pheromones, which can be alcohols, aldehydes, or acetate esters. pnas.org

The final step in the biosynthesis is the esterification of the alcohol moiety. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF). nih.gov While the specific acetyltransferase responsible for producing straight-chain alkyl acetate pheromones in insects has not yet been definitively identified, functional studies have shown that non-insect enzymes, such as the ATF1 enzyme from yeast (Saccharomyces cerevisiae), can efficiently catalyze the acetylation of moth pheromone alcohols. nih.gov This indicates that a similar enzymatic mechanism, utilizing acetyl-CoA as the acetate donor, is present in the pheromone glands of moths like C. pomonella. nih.gov

Genetic Regulation of Pheromone Biosynthesis Pathways

The biosynthesis of sex pheromones in moths is a tightly regulated process, often controlled by both hormonal signals and circadian rhythms. nih.govcapes.gov.br A key regulatory factor in many species is the Pheromone Biosynthesis-Activating Neuropeptide (PBAN). nih.gov The release of PBAN from the subesophageal ganglion can trigger critical steps in the biosynthetic pathway, which may include the initial synthesis of fatty acyl precursors or the final reduction of these precursors to alcohols, depending on the species. nih.gov The expression of the genes encoding the biosynthetic enzymes is also highly specific. In C. pomonella, for instance, the gene for the crucial Cpo_CPRQ desaturase is specifically expressed in the female's pheromone gland. biorxiv.org This tissue-specific gene expression ensures that the pheromone is only produced in the specialized cells where it is synthesized and released.

Comparative Biosynthetic Studies Across Different Insect Species

For example, the biosynthesis of conjugated 10,12-dienic pheromones in species like the silkworm, Bombyx mori, or the tobacco hornworm, Manduca sexta, proceeds through a Δ11 monoene intermediate, which is then desaturated to form the diene. biorxiv.org This contrasts sharply with the codling moth's use of a Δ9 desaturase to create an E9 intermediate, which is then converted to the E8,E10-diene. biorxiv.orgnih.gov

Phylogenetic analysis reveals that the unique bifunctional desaturase in C. pomonella (Cpo_CPRQ) belongs to a large, Lepidoptera-specific clade of desaturase genes. nih.gov This gene family has undergone significant diversification, giving rise to enzymes with different specificities, such as the Δ11 and Δ10 desaturases found in other tortricid moths. nih.gov This evolutionary pattern highlights how gene duplication and subsequent functional divergence have enabled the development of the vast diversity of species-specific pheromone signals observed across the Lepidoptera.

Biological Activity and Ecological Roles of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e

Interspecific Chemical Communication via (8E,10E)-Dodecadienyl Acetate (B1210297)

Interspecific chemical communication occurs when a chemical signal from one species affects the behavior of another. (8E,10E)-Dodecadienyl acetate is involved in such interactions, primarily in two ways: as a common attractant for multiple species and as a behavioral antagonist that interferes with the communication of another species.

As a synthetic attractant, (8E,10E)-dodecadienyl acetate has been shown to lure several different species of moths. This cross-attraction is significant for pest monitoring programs, where a single lure can attract multiple pest species. For example, it is used as an attractant for the pine shoot moth (Rhyacionia rigidana) and has been identified as an attractant for moths in the Tortricidae family, such as Epiblema foenella and Eucosma aemulana. medchemexpress.compherobase.com

Perhaps its most studied interspecific role is its antagonistic effect on the codling moth, Cydia pomonella. The primary sex pheromone for the codling moth is (8E,10E)-dodecadien-1-ol (codlemone). While structurally very similar, the acetate form, (8E,10E)-dodecadienyl acetate, is not a primary attractant but acts as a behavioral modifier. When present in the pheromone plume of codlemone, it can disrupt the mate-seeking behavior of male codling moths, thereby interfering with the reproductive cycle of a different species. noaa.govresearchgate.net This interaction highlights how a subtle change in a chemical structure (an alcohol vs. an acetate) can alter its function from a species-specific signal to an interspecific disruptor.

Behavioral Responses Elicited by the Pheromone in Target Organisms

The perception of (8E,10E)-dodecadienyl acetate by an insect's olfactory system triggers specific and often critical behaviors. These responses are predominantly related to reproduction.

The primary behavioral response elicited by (8E,10E)-dodecadienyl acetate is mate location. It is a naturally occurring sex pheromone produced by the female filbertworm, Cydia latiferreana, to attract males for mating. epa.gov Synthetic versions of the compound are used in agricultural settings to disrupt this process. By permeating the air with the pheromone, mating disruption techniques make it difficult for males to locate females, thus reducing reproduction. epa.gov

In the case of the codling moth, the behavioral response is more complex. While not the primary attractant, the presence of (8E,10E)-dodecadienyl acetate in a codlemone plume significantly alters the flight behavior of males. noaa.gov Wind tunnel studies have shown that as the concentration of the acetate increases relative to the alcohol, male moths reduce their flight speed and increase their track angles. noaa.govresearchgate.net This erratic flight path makes them less efficient in locating the source of the pheromone (the female), demonstrating a clear disruption of mate-location behavior. noaa.gov

| Species | Role of (8E,10E)-dodecadienyl acetate | Observed Behavior |

| Cydia latiferreana (Filbertworm) | Sex Pheromone | Attraction of males for mating. epa.gov |

| Cydia pomonella (Codling moth) | Behavioral Antagonist | Disruption of upwind flight to the primary pheromone; reduced flight speed. noaa.gov |

| Rhyacionia rigidana (Pine shoot moth) | Attractant | Attraction to synthetic lures. medchemexpress.com |

| Epiblema foenella (White-foot bell moth) | Pheromone / Attractant | Attraction to synthetic lures. pherobase.com |

While many insect pheromones are known to cause aggregation (e.g., bark beetles) or dispersal, the scientific literature does not prominently document (8E,10E)-dodecadienyl acetate as a primary driver of these specific behaviors. Its role appears to be overwhelmingly concentrated on reproductive behaviors, specifically mate attraction and disruption, rather than signaling for insects to either congregate on a food source or disperse from a location.

Electrophysiological Responses to 8,10-Dodecadien-1-ol, acetate, (8E,10E)-

For a behavioral response to occur, the chemical signal must first be detected by the insect's antenna, triggering an electrical signal in the nervous system. Electrophysiological studies, such as electroantennography (EAG), confirm that the antennae of certain insects are sensitive to (8E,10E)-dodecadienyl acetate.

An EAG measures the average electrical output from the entire antenna in response to an odorant. Studies on the codling moth have demonstrated that male antennae produce a distinct electrophysiological response when stimulated with (8E,10E)-dodecadienyl acetate. nih.gov This confirms that, although it is an antagonist, the moth's sensory system is equipped to detect it.

Similarly, in studies of other moths where this or related compounds are part of the pheromone blend, techniques like gas chromatography-electroantennographic analysis (GC-EAD) are used. This method passes compounds separated by a gas chromatograph over an insect antenna, pinpointing the exact chemicals that elicit an electrical response. Such studies have been crucial in identifying active pheromone components, including isomers of dodecadienyl acetate, in species like the tentiform leafminer. nih.gov The detection of (8E,10E)-dodecadienyl acetate at the antennal level is the foundational step for the subsequent behavioral responses.

Olfactory Receptor Neuron (ORN) Specificity and Sensitivity

The specificity of an insect's response to a pheromone is determined by specialized Olfactory Receptor Neurons (ORNs) located on the antenna. Each ORN typically expresses a specific odorant receptor protein that binds to a particular chemical or a small group of structurally related chemicals.

Research on the codling moth has shown that its antennae contain different types of ORNs. nih.gov Some neurons are highly tuned to the primary pheromone, codlemone, while others respond to different compounds, including behavioral antagonists like (8E,10E)-dodecadienyl acetate. researchgate.netnih.gov The presence of ORNs that respond to the acetate explains how it can interfere with the signal from codlemone. When both types of neurons are stimulated, the combined signal sent to the brain is altered, leading to a confused or inhibited behavioral response. This suggests that the olfactory system is not just a simple lock-and-key mechanism but one that integrates information from multiple channels to produce a coherent behavioral outcome.

The activation of one set of neurons by the attractant (codlemone) and another by the antagonist ((8E,10E)-dodecadienyl acetate) creates a complex neural code. The brain's interpretation of this mixed signal results in the observed disruption of flight rather than attraction. This demonstrates a high degree of specificity and sensitivity, where the insect can distinguish between the alcohol and acetate forms of the same molecule and react differently to each. nih.gov

Pheromone Blends and Their Synergistic/Antagonistic Effects in Insect Behavior

Most insect pheromones are not single compounds but rather specific blends of multiple chemicals. The precise ratio of these components is often critical for an effective signal. (8E,10E)-Dodecadienyl acetate is a clear example of a compound whose effect is highly dependent on its presence and ratio within a blend.

The antagonistic effect of (8E,10E)-dodecadienyl acetate on the codling moth is a classic example of this principle. When presented alone, it has little to no attractive activity. However, when added to the primary pheromone, codlemone, it disrupts attraction. Research has quantified this effect, showing that male attraction is antagonized when the ratio of (8E,10E)-dodecadienyl acetate to codlemone reaches just 5%. noaa.govresearchgate.net An additive inhibitory effect was also observed when it was combined with another related compound, (8E,10Z)-dodecadien-1-ol. noaa.gov This demonstrates that maintaining species-specific communication often requires not only the presence of the correct components but also the exclusion or minimal presence of incorrect ones. These incorrect components can act as "noise," jamming the communication channel.

| Pheromone Blend Component | Ratio Relative to Codlemone | Effect on Codling Moth (C. pomonella) Behavior |

| (8E,10E)-dodecadienyl acetate | 5% | Antagonized male attraction; reduced flight speed. noaa.govresearchgate.net |

| (8E,10Z)-dodecadien-1-ol | 20% | Antagonized male attraction. noaa.gov |

| (8E,10E)-dodecadienyl acetate + (8E,10Z)-dodecadien-1-ol | Combined | Additive inhibitory effect on attraction. noaa.gov |

This antagonistic relationship is vital for reproductive isolation between closely related species that might use similar chemical channels. By producing or being sensitive to inhibitory compounds like (8E,10E)-dodecadienyl acetate, a species can ensure that it only responds to mates of its own kind.

Influence of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- on Target Insect Population Dynamics

The chemical compound 8,10-Dodecadien-1-ol, acetate, (8E,10E)-, a potent pheromone antagonist, significantly influences the population dynamics of target insect species, most notably the codling moth (Cydia pomonella). Its primary role is in mating disruption, a pest control strategy that permeates the atmosphere with synthetic pheromones to prevent males from locating females, thereby suppressing reproduction and reducing the subsequent larval population that causes crop damage.

The application of this acetate in conjunction with the main pheromone component, codlemone ((E,E)-8,10-dodecadien-1-ol), directly impacts key population parameters. Research has demonstrated that this blend disrupts the normal mating behavior of male codling moths. Instead of exhibiting directed upwind flight towards a female, the presence of the acetate antagonist in the environment enhances cross-wind and downwind flight paths within the orchard canopy. unipd.it This disorientation reduces the probability of successful mating, leading to a decrease in fertile eggs and, consequently, a smaller subsequent generation of larvae.

The effectiveness of mating disruption, and thus the influence on population dynamics, is closely linked to the initial population density of the target pest. nih.govscispace.com In orchards with low initial codling moth populations, mating disruption strategies incorporating (8E,10E)-8,10-Dodecadien-1-ol, acetate can be highly effective, leading to a significant reduction in fruit damage. scispace.com However, in areas with high pest population densities, the efficacy of this method can be diminished as the chances of random encounters between males and females increase. frontiersin.orgresearchgate.net

Detailed Research Findings

Field studies have consistently shown a marked reduction in male moth captures in traps baited with pheromones within areas treated with mating disruption dispensers releasing (8E,10E)-8,10-Dodecadien-1-ol, acetate. This reduction in trap catch is a primary indicator of the disruption of mate-finding behavior and is used to infer the impact on the broader population.

One study investigating mating disruption in chestnut orchards against Cydia species demonstrated a significant suppression of male captures in treated plots compared to control plots. For Cydia fagiglandana, trap catch suppression averaged 89.5% in 2019 and 93.8% in 2020. For Cydia splendana, the suppression was 57.4% and 81% in the same years, respectively. nih.gov This directly reflects a reduction in the active male population available for mating.

Table 1: Male Moth Trap Catch Suppression in Mating Disruption (MD) Plots vs. Control Plots (2019-2020)

| Species | Year | Trap Catch Suppression (%) |

|---|---|---|

| Cydia fagiglandana | 2019 | 89.5 |

| Cydia fagiglandana | 2020 | 93.8 |

| Cydia splendana | 2019 | 57.4 |

| Cydia splendana | 2020 | 81.0 |

Data sourced from: Pheromone-Mediated Mating Disruption as Management Option for Cydia spp. in Chestnut Orchard - PMC nih.gov

The ultimate measure of the influence on population dynamics from an agricultural perspective is the reduction in crop damage. Research in apple orchards has quantified the effectiveness of mating disruption by comparing the percentage of damaged fruit in treated and untreated plots. The efficacy of the treatment is often inversely correlated with the initial pest population.

In a series of experiments, the effectiveness of mating disruption for codling moth control ranged from 62.1% to 81.2% using Ecodian CP dispensers in orchards with varying pest pressures. scispace.com High efficacy was achieved in orchards where the initial population was low, with fruit damage in untreated plots ranging from 3.1% to 4.1%. scispace.com Conversely, in an orchard with a high pest population, indicated by 9.8% fruit damage in the untreated plot, the effectiveness was lower at 62.1%. scispace.com

Table 2: Efficacy of Mating Disruption on Codling Moth Based on Initial Population Density

| Experiment | Initial Pest Population Level (indicated by % fruit damage in untreated plots) | Effectiveness of Mating Disruption (%) |

|---|---|---|

| I | Low (4.1%) | High |

| II | High (9.8%) | 62.1 |

| III | Low (3.1%) | High |

Data sourced from: The control of codling moth (Cydia pomonella L.) population using mating disruption method scispace.com

These findings underscore the critical role of (8E,10E)-8,10-Dodecadien-1-ol, acetate in modulating the reproductive success of target insects. By disrupting chemical communication, it directly reduces mating frequency, which in turn lowers the population density of the subsequent generation, leading to a measurable decrease in agricultural damage.

Analytical Methodologies for Identification and Quantification of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e

Extraction and Purification Techniques from Biological Matrices and Synthetic Products

From Biological Sources: The initial step in analyzing (8E,10E)-8,10-dodecadien-1-ol, acetate (B1210297) from its natural source, the female codling moth (Cydia pomonella), involves extraction from the pheromone glands. nih.govwsu.edu A common method utilizes solvent extraction, where the glands are dissected and immersed in a non-polar solvent like n-heptane or methylene (B1212753) chloride. nih.govoup.com Methanol has also been used to effectively extract the bound pheromone. oup.com To isolate the pheromone from other extracted materials, saponification may be employed, followed by an acid wash to convert soaps into fatty acids, which can then be separated. oup.com

From Synthetic Products: For synthetic preparations of (8E,10E)-8,10-dodecadien-1-ol, acetate, purification is essential to remove byproducts and ensure the correct isomeric ratio. Flash chromatography on silica (B1680970) gel is a widely used technique for this purpose. nih.gov This method separates compounds based on their polarity, effectively isolating the desired pheromone acetate from other components of the reaction mixture.

A summary of common extraction and purification methods is presented in the table below.

| Method | Matrix | Description | Reference |

| Solvent Extraction | Biological (Insect Glands) | Glands are immersed in solvents like n-heptane or methylene chloride to dissolve the pheromone. nih.govoup.com | nih.govoup.com |

| Saponification | Biological Extracts | Used to break down fatty esters, followed by an acid wash to separate fatty acids from the neutral pheromone. oup.com | oup.com |

| Flash Chromatography | Synthetic Products | A column chromatography technique using silica gel to separate the target compound based on polarity. nih.gov | nih.gov |

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of (8E,10E)-8,10-dodecadien-1-ol, acetate, providing both qualitative and quantitative information.

Gas chromatography is a powerful tool for separating the volatile components of a mixture. researchgate.net In the analysis of (8E,10E)-8,10-dodecadien-1-ol, acetate, a sample is vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural information. wiley.com As the separated components exit the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be compared to spectral libraries for positive identification. nih.gov

High-performance liquid chromatography is another valuable separation technique, particularly for less volatile or thermally sensitive compounds. unl.edu While GC is more common for pheromone analysis, HPLC can be employed for the purification and analysis of synthetic intermediates or derivatized pheromones. unl.edu In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the differential interactions of the analytes with the stationary phase. unl.edu

The table below summarizes the key aspects of the chromatographic techniques used for analyzing (8E,10E)-8,10-dodecadien-1-ol, acetate.

| Technique | Principle of Separation | Information Obtained | Typical Application |

| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid phase based on volatility and polarity. nih.gov | Retention time for identification and peak area for quantification. | Purity analysis of synthetic pheromone and quantification in biological extracts. |

| GC-Mass Spectrometry (GC-MS) | Separation by GC followed by ionization and mass-based detection. wiley.com | Retention time and mass spectrum for definitive identification. nih.gov | Structural confirmation and identification of trace impurities. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. unl.edu | Retention time for identification and peak area for quantification. | Purification of synthetic intermediates and analysis of derivatized pheromones. unl.edu |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of (8E,10E)-8,10-dodecadien-1-ol, acetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to provide detailed structural information. tandfonline.com

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (8E,10E)-8,10-dodecadien-1-ol, acetate, the ¹H NMR spectrum would show characteristic signals for the protons on the double bonds (olefinic protons), the protons on the carbons adjacent to the double bonds (allylic protons), the protons on the carbon bearing the acetate group, and the methyl protons of the acetate group. researchgate.net The coupling constants between adjacent protons can help to determine the stereochemistry (E or Z) of the double bonds. wikipedia.org

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are indicative of their electronic environment. tandfonline.com For (8E,10E)-8,10-dodecadien-1-ol, acetate, distinct signals would be observed for the carbons of the double bonds, the carbons in the alkyl chain, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. wiley.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. wiley.com For (8E,10E)-8,10-dodecadien-1-ol, acetate, the IR spectrum would show characteristic absorption bands for:

C=O stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in the acetate ester. researchgate.net

C-O stretch: An absorption band in the region of 1250-1000 cm⁻¹ corresponds to the stretching of the C-O single bonds in the ester group. researchgate.net

=C-H stretch: Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the double bonds. iupac.org

C=C stretch: Absorptions in the region of 1650-1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations.

=C-H bend: For the (E,E)-isomer, a characteristic absorption band around 967 cm⁻¹ is expected due to the out-of-plane bending of the hydrogens on the trans double bonds. iupac.org

The following table outlines the key spectroscopic methods for the characterization of (8E,10E)-8,10-dodecadien-1-ol, acetate.

| Technique | Information Provided | Key Spectral Features for (8E,10E)-8,10-Dodecadien-1-ol, acetate |

| ¹H NMR Spectroscopy | Information about the proton environment, including chemical shift, integration, and coupling constants. researchgate.net | Signals for olefinic, allylic, and acetate protons; coupling constants confirm (E,E) stereochemistry. wikipedia.org |

| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. tandfonline.com | Distinct signals for olefinic carbons, alkyl chain carbons, and the carbonyl and methyl carbons of the acetate group. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups based on their vibrational frequencies. wiley.com | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹), and a characteristic band for trans C=C bonds (~967 cm⁻¹). researchgate.netiupac.org |

Advanced Bioassay Techniques for Pheromone Activity Screening

To evaluate the biological efficacy of (8E,10E)-8,10-Dodecadien-1-ol, acetate, and related compounds, researchers employ advanced bioassay techniques that measure physiological and behavioral responses in the target insect. These methods are crucial for identifying active compounds, determining optimal blend ratios, and ensuring the quality of synthetic lures.

Electroantennography (EAG) : This technique measures the electrical response of an insect's antenna to volatile compounds. By placing electrodes on an excised antenna, researchers can record the sum of depolarizations of olfactory receptor neurons when a puff of an odorant, such as a pheromone isomer, is passed over it. When coupled with a gas chromatograph (GC-EAG), this method allows for the rapid screening of individual compounds from a complex mixture, identifying which specific chemicals elicit a neural response in the moth. researchgate.net

Wind Tunnel Bioassays : Wind tunnels provide a controlled environment to study the behavioral responses of insects to pheromone plumes. psu.edu These assays are considered a more discriminating bioassay in pheromone research because they allow for the observation of a sequence of complex, in-flight behaviors that mimic natural responses. psu.edunih.gov Male codling moths are released into the tunnel, and a plume of the test pheromone is generated at the upwind end. Researchers then quantify a range of behaviors, including activation (initiation of movement), upwind flight (anemotaxis), zigzagging flight patterns within the plume, and contact or landing at the pheromone source. researchgate.netresearchgate.net These studies are critical for optimizing the composition of pheromone lures, as the presence of minor components or incorrect isomeric ratios can significantly impact male attraction. researchgate.netresearchgate.net

| Technique | Principle of Operation | Type of Data Obtained | Primary Application |

|---|---|---|---|

| Electroantennography (EAG) | Measures the collective electrical potential change from the antennal olfactory neurons in response to an odor stimulus. | Physiological (neural response amplitude). | Screening compounds for olfactory activity; identifying active components in gland extracts. |

| Wind Tunnel Bioassay | Observes and quantifies insect flight behavior within a controlled airstream containing a pheromone plume. | Behavioral (e.g., flight initiation, upwind flight, source contact). researchgate.net | Evaluating the attractiveness of specific pheromone blends and release rates. researchgate.net |

Development of Portable and Field-Deployable Detection Systems

The effective use of pheromones for mating disruption requires maintaining an adequate concentration in the orchard air. conicet.gov.ar Traditional monitoring relies on manual inspection of sticky traps, which is labor-intensive. conicet.gov.ar This has driven the development of portable and automated systems for real-time, in-field detection of airborne pheromone concentrations and pest presence.

Automated "Smart" Traps : These systems integrate traditional pheromone-baited traps with digital technology. A typical smart trap includes a lure, a trapping surface, a high-resolution digital camera, and a communication module. nih.govnih.gov The camera periodically captures images of the trap interior, and onboard or cloud-based algorithms use artificial intelligence and machine learning to identify and count the target pest, distinguishing it from non-target insects. nih.gov This provides growers with real-time data on pest pressure without the need for manual trap checks.

Electronic Noses (E-noses) : An e-nose is a device equipped with an array of chemical sensors designed to detect and discriminate between complex odors. conicet.gov.ar For pheromone detection, e-noses typically use metal oxide semiconductor (e.g., tin dioxide) sensors. conicet.gov.arresearchgate.net When the pheromone molecule adsorbs onto the sensor surface, it causes a change in electrical conductivity, generating a signal. conicet.gov.ar By analyzing the response pattern across the entire sensor array, the device can identify the presence of the target pheromone and estimate its concentration in the air, even against a background of other volatile organic compounds from plants and fruit. conicet.gov.arresearchgate.net

Biosensors : A newer class of field-deployable technology involves biosensors, which incorporate a biological component (like an antibody or receptor protein) coupled to a transducer. While still largely in development for pheromone monitoring, these systems offer the potential for extremely high sensitivity and specificity. ed.ac.uknih.gov For example, a carbon nanotube-based field-effect transistor could be functionalized with olfactory receptors to create a highly sensitive detector for airborne pathogens or, potentially, specific pheromones. nih.gov These devices aim to be low-cost, user-friendly, and provide rapid, on-site analysis. ed.ac.ukinnspub.net

| System Type | Principle of Operation | Key Components | Advantages | Limitations |

|---|---|---|---|---|

| Automated "Smart" Trap | Pheromone lure attracts insects; an integrated camera and AI software automatically identify and count them. nih.gov | Pheromone lure, camera, sticky liner, communication module (e.g., cellular/Wi-Fi). nih.gov | Provides real-time pest counts, reduces labor, enables remote monitoring. nih.gov | Accuracy can be affected by non-target species; potential for misidentification by AI. nih.gov |

| Electronic Nose (E-nose) | An array of chemical sensors generates a unique signal pattern ("fingerprint") in response to airborne volatiles. conicet.gov.ar | Array of gas sensors (e.g., metal oxide), pump system, pattern recognition software. conicet.gov.ar | Real-time detection of airborne pheromone concentration, non-destructive. conicet.gov.arresearchgate.net | Requires training against background odors; sensitive to humidity and temperature changes. researchgate.net |

| Biosensor | A biological recognition element (e.g., antibody, receptor) binds specifically to the target molecule, causing a measurable signal. ed.ac.uk | Bioreceptor, transducer (e.g., electrochemical, optical), signal processor. nih.govinnspub.net | Potentially very high sensitivity and specificity; rapid response. ed.ac.uk | Often still in development; stability of biological components in field conditions can be a challenge. nih.gov |

Structure Activity Relationship Sar Studies of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e and Its Analogs

Impact of Geometric Isomerism (E,E vs. E,Z, Z,E, Z,Z) on Pheromone Efficacy

The precise spatial arrangement of atoms around the double bonds, known as geometric isomerism, is a paramount factor in the biological recognition of pheromones. The (8E,10E) configuration is critical for the bioactivity of 8,10-dodecadien-1-ol and its acetate (B1210297). Electrophysiological and behavioral studies on the codling moth have demonstrated a strict requirement for the (E,E) isomer for optimal male attraction.

Single sensillum recordings from male C. pomonella antennae have identified specific receptor neurons that are most sensitive to the (8E,10E)-dodecadienol. The response of these neurons to the other geometric isomers—(8E,10Z), (8Z,10E), and (8Z,10Z)—is significantly weaker, comparable to the response elicited by a tenfold lower dose of the (E,E) isomer.

Behavioral assays in both wind tunnels and field trapping experiments confirm the primacy of the (E,E) isomer. The presence of other isomers often leads to a reduction in male attraction, acting as antagonists. For instance, the addition of the (E,Z) isomer at levels of 20% or higher significantly decreases male landings on the pheromone source and reduces trap captures in the field. Similarly, the (Z,Z) isomer shows an antagonistic effect at high concentrations. In contrast, the (Z,E) isomer has a more complex role; in some wind tunnel studies, its addition at low percentages slightly increased male flight response, although this did not translate to significantly higher captures in field trials. This has led to suggestions that specific receptors for the (Z,E) isomer may exist on male antennae. A blend mimicking the equilibrium of all four isomers was found to strongly inhibit male attraction, underscoring the importance of isomeric purity for maximum efficacy.

| Isomer Configuration | Observed Effect on Male Cydia pomonella Attraction |

| (8E,10E) | Primary attractant; elicits the strongest electrophysiological and behavioral response. |

| (8E,10Z) | Antagonistic at concentrations of 20% or more; reduces male attraction. |

| (8Z,10E) | Slight increase in flight response in wind tunnel studies; no significant effect in field traps. |

| (8Z,10Z) | Antagonistic at high concentrations (e.g., 100%). |

| Equilibrium Blend | Strongly reduces male attraction. |

Role of Chain Length and Saturation in Biological Recognition

The carbon chain length of a fatty-acid-derived pheromone is another critical determinant of its biological activity. Most "Type I" moth pheromones, a class that includes codlemone and its derivatives, possess carbon backbones ranging from 10 to 18 carbons. The 12-carbon (dodecyl) chain of 8,10-dodecadien-1-ol acetate places it squarely within this common range, which is prevalent among numerous pest species in the Tortricidae family.

While specific studies systematically altering the chain length of (8E,10E)-8,10-dodecadien-1-ol acetate are not extensively detailed in the available literature, SAR principles suggest that deviations from the natural C12 length would likely lead to a significant loss of activity. The receptor site within the insect's pheromone-binding protein (PBP) is precisely shaped to accommodate the specific length and conformation of the C12 backbone. Shorter or longer chains would likely fail to achieve the optimal orientation and binding affinity within this pocket. For other moth pheromones, it has been shown that the terminal alkyl chain fits into a specific hydrophobic pocket in the receptor, and any change in length disrupts this crucial interaction.

Similarly, the degree of saturation is vital. The conjugated diene system at the 8 and 10 positions is a key feature for receptor recognition. Saturation of these double bonds would drastically alter the molecule's shape from a relatively linear, rigid structure to a much more flexible one, preventing it from binding effectively to the specific olfactory receptors tuned to the diene structure.

Influence of Functional Group Modifications on Pheromone Activity

Electrophysiological studies have revealed the existence of distinct types of receptor neurons on the male codling moth antenna.

One type of neuron is most sensitive to the primary pheromone alcohol, (8E,10E)-8,10-dodecadien-1-ol. Interestingly, this neuron also responds to the four geometric isomers of the acetate, with the highest sensitivity being to the (E,E)-acetate.

A second, separate type of receptor neuron responds exclusively to the acetate isomers and does not respond to the alcohol isomers.

This neuronal specialization indicates that the insect's olfactory system can clearly distinguish between the alcohol and acetate functional groups. In behavioral terms, (8E,10E)-8,10-dodecadien-1-yl acetate can act as a behavioral antagonist to the primary alcohol pheromone. When added to a codlemone lure, the acetate can reduce male attraction, with inhibitory effects observed when its ratio relative to the alcohol is as low as 5%.

Further research into functional group modifications has included the synthesis of halogenated analogs of codlemone. These studies aim to create compounds with potentially greater stability or altered activity for pest management, highlighting that the terminal functional group is a key target for synthetic modification in SAR studies.

| Functional Group | Compound Example | Role in Cydia pomonella Olfaction |

| Alcohol (-OH) | (8E,10E)-8,10-Dodecadien-1-ol | Primary sex pheromone; strong attractant. |

| Acetate (-OCOCH₃) | (8E,10E)-8,10-Dodecadien-1-ol, acetate | Recognized by separate receptor neurons; can act as a behavioral antagonist to the alcohol pheromone. |

| Aldehyde (-CHO) | (8E,10E)-8,10-Dodecadienal | A known component in the pheromone systems of other related moths; elicits responses from specific olfactory neurons. |

Synthesis and Evaluation of Sterically Modified Analogs

Altering the steric properties of a pheromone molecule—its three-dimensional size and shape—can provide further insight into the spatial constraints of its receptor. This can be achieved by introducing bulky substituents or by creating conformationally restricted analogs that lock the molecule into a specific shape.

While the strategy of creating rigid analogs is a common approach in medicinal chemistry and SAR studies to probe receptor-ligand interactions, specific research detailing the synthesis and evaluation of a wide range of sterically hindered or conformationally restricted analogs of (8E,10E)-8,10-dodecadien-1-ol acetate is limited in published literature. However, some modifications can be considered in this context. For example, the synthesis of halogenated analogs of codlemone represents a form of steric modification. Replacing a hydrogen atom with a halogen (e.g., fluorine or chlorine) alters the size, electronics, and binding properties of that region of the molecule. The evaluation of such compounds via electroantennography (EAG) provides data on how these steric and electronic changes affect the molecule's ability to trigger a response from the antennal receptors. The general principle is that for a molecule to remain active, any steric modifications must not disrupt the key conformational and pharmacophoric elements required for binding to the olfactory receptor.

Computational Modeling and Cheminformatics in SAR Prediction

In recent years, computational methods have become invaluable tools for predicting and explaining the structure-activity relationships of pheromones. These in silico techniques, including molecular modeling and docking, provide insights into how pheromone molecules interact with their protein targets at a molecular level.

For the codling moth pheromone system, molecular modeling has been used to investigate why different geometric isomers exhibit such varied biological activities. Modeling studies have supported the hypothesis that the slight behavioral activity of the (Z,E) isomer is not due to it mimicking the shape of the highly active (E,E) isomer, but rather due to its binding to a distinct and specific receptor type.

Furthermore, molecular docking simulations have been employed to study the interaction between codlemone and its Pheromone-Binding Proteins (PBPs). PBPs are responsible for capturing pheromone molecules at the antenna and transporting them to the olfactory receptors. Docking studies involving the PBP from Grapholita molesta (a related species) and codlemone have identified key amino acid residues within the PBP's binding pocket that are crucial for ligand recognition. nih.gov These studies suggest that hydrophobic interactions are the predominant forces governing the binding. By understanding these specific interactions, it becomes possible to predict how structural modifications to the pheromone analog—such as changes in chain length or the addition of functional groups—would affect its binding affinity and, consequently, its biological activity. These computational approaches are essential for the rational design of new, more potent, or more stable pheromone analogs. nih.govmdpi.com

Applications of 8,10 Dodecadien 1 Ol, Acetate, 8e,10e in Integrated Pest Management Ipm

Pheromone-Based Insect Monitoring and Trapping Systems

Pheromone-based monitoring is a cornerstone of modern IPM, providing essential data for making informed pest management decisions. Traps baited with (8E,10E)-8,10-Dodecadien-1-ol, acetate (B1210297) are highly effective tools for tracking the activity of specific moth species.

Population Density Estimation

Monitoring traps baited with (8E,10E)-8,10-Dodecadien-1-ol, acetate are instrumental in estimating the population density of target pests. For instance, this acetate is a key component of the sex pheromone for the pea moth (Cydia nigricana). researchgate.netnih.gov By deploying traps and recording the number of male moths captured over a specific period, growers and pest management professionals can infer the relative abundance of the pest in a given area. While a direct correlation between trap catch and absolute population density can be complex and influenced by environmental factors, consistent monitoring provides a valuable index of population trends. Research has shown that the number of male Cydia nigricana captured in these traps can indicate the potential for subsequent larval infestation.

Similarly, this acetate is a component of the pheromone for the filbertworm moth (Cydia latiferreana), a significant pest in hazelnut and oak ecosystems. usda.gov Traps baited with a blend of isomers of 8,10-dodecadien-1-ol acetate, including the (8E,10E) isomer, are used to monitor male moth populations. usda.gov The data gathered from these traps helps in determining the necessity and timing of control interventions.

Table 1: Research Findings on Population Monitoring with (8E,10E)-8,10-Dodecadien-1-ol, acetate

| Pest Species | Lure Composition | Key Findings |

| Pea Moth (Cydia nigricana) | (E,E)-8,10-dodecadien-1-yl acetate | Trap captures provide a reliable indication of moth presence and flight periods. researchgate.netnih.gov |

| Filbertworm (Cydia latiferreana) | Equilibrium mixture of 8,10-dodecadien-1-ol acetate isomers | Trap placement height significantly impacts capture rates, with traps in the upper canopy being most effective. usda.gov |

| Eastern Pine Seedworm (Cydia toreuta) | (E,Z)-8,10-dodecadienyl acetate with (E,E) isomer | The addition of the (E,E) isomer to the primary (E,Z) pheromone can increase trap catch, though not always significantly. nih.gov |

Pest Infestation Forecasting

Data from pheromone traps can be integrated into phenology models to forecast pest development and predict periods of high infestation risk. By correlating trap captures with degree-day accumulations, it is possible to anticipate key life cycle events, such as egg laying and larval emergence. This forecasting allows for the precise timing of control measures, maximizing their effectiveness while minimizing unnecessary pesticide applications. For pests like the pea moth, early detection of the male flight enables growers to take action before significant crop damage occurs.

Mating Disruption Strategies Employing 8,10-Dodecadien-1-ol, acetate, (8E,10E)-

Mating disruption is a powerful IPM tactic that utilizes synthetic pheromones to interfere with the ability of male insects to locate and mate with females. (8E,10E)-8,10-Dodecadien-1-ol, acetate is a key active ingredient in several commercially available mating disruption products.

Mechanism of Action of Mating Disruption

Mating disruption functions by permeating the atmosphere of a crop with a high concentration of the synthetic female sex pheromone. This creates a state of sensory overload for the male moths, leading to several disruptive outcomes:

False-plume following: Males may waste time and energy following the synthetic pheromone trails emanating from the dispensers rather than from calling females.

Camouflage: The high concentration of the synthetic pheromone can mask the natural pheromone plumes released by females, making them difficult for males to locate.

Sensory adaptation/habituation: Prolonged exposure to the high pheromone concentration can lead to the adaptation of the male's antennal receptors, rendering them less sensitive to the natural pheromone.

For the filbertworm, products such as Isomate® FBW Ring release (E,E)-8,10-dodecadien-1-yl acetate to disrupt the normal mating cycle of this pest in pomegranates, pome fruits, and hazelnuts. regulations.govepa.gov In the case of the codling moth (Cydia pomonella), while the primary pheromone is (E,E)-8,10-dodecadien-1-ol, the acetate form can act as an antagonist and enhance the disruptive effect when used in combination. noaa.gov

Field Efficacy in Agricultural and Forestry Ecosystems

The field efficacy of mating disruption using (8E,10E)-8,10-Dodecadien-1-ol, acetate has been demonstrated in various cropping systems. In hazelnut orchards, the use of pheromone dispensers for filbertworm control has been shown to significantly reduce moth captures in monitoring traps by 40 to 88 percent compared to untreated areas. oregonstate.edu This reduction in mating success translates to lower levels of nut damage, often comparable to conventional insecticide programs. oregonstate.edu

In forestry, this acetate is a component of the pheromone for the eastern pine seedworm, a pest of pine cones. nih.gov While less documented than in agricultural settings, the principles of mating disruption are applicable for managing this pest in seed orchards and valuable timber stands.

Table 2: Field Efficacy of Mating Disruption with (8E,10E)-8,10-Dodecadien-1-ol, acetate

| Target Pest | Crop/Ecosystem | Mating Disruption Product | Observed Efficacy |

| Filbertworm (Cydia latiferreana) | Hazelnuts | Isomate® FBW Ring | 40% - 88% reduction in male moth trap captures. oregonstate.edu |

| Filbertworm (Cydia latiferreana) | Hazelnuts | Isomate® FBW Ring | Nut damage levels comparable to conventional pyrethroid treatments. oregonstate.edu |

| Codling Moth (Cydia pomonella) | Apples | Pheromone blends containing the acetate | The acetate acts as an antagonist, enhancing the disruption of male orientation to the primary pheromone. noaa.gov |

Mass Trapping Methodologies for Pest Population Control

Mass trapping is another IPM strategy that utilizes pheromones to reduce pest populations. This approach involves deploying a high density of pheromone-baited traps throughout an area to capture a significant proportion of the male population, thereby reducing the number of successful matings.

While mating disruption is the more common application for (8E,10E)-8,10-Dodecadien-1-ol, acetate, mass trapping can be a viable option in certain situations, particularly in smaller, isolated pest populations or as a component of an area-wide management program. The success of mass trapping is dependent on several factors, including the pest's biology, the efficiency of the trap design, and the density of traps deployed. For pests like the filbertworm, a high density of traps baited with the appropriate pheromone blend could theoretically contribute to population suppression. However, more research is needed to establish clear guidelines and demonstrate the cost-effectiveness of mass trapping with this specific compound compared to mating disruption.

Integration of Pheromone Technology with Other Pest Management Tactics

An effective IPM program for codling moth management leverages (8E,10E)-Dodecadienyl Acetate not as a standalone solution, but as a foundational component integrated with cultural, chemical, and biological controls. ucanr.edufgv.com.au This multi-faceted approach addresses the pest at different life stages and mitigates the risk of control failures.

Sanitation: Regularly removing and destroying infested fruit from trees and the orchard floor prevents larvae from completing their life cycle. ucanr.edu This is most critical in the early months of the season but should continue throughout. ucanr.edu

Host Removal: Eliminating nearby abandoned host trees (such as apple, pear, and walnut) destroys reservoirs of codling moth populations. ucanr.edu

Pruning and Canopy Management: Proper pruning allows for better spray penetration if chemical interventions are needed and can facilitate other management tasks. fgv.com.auucanr.edu

Fruit Thinning: Hand-thinning to remove infested fruit before worms can exit is an effective way to reduce the subsequent generation's population. ucanr.edu

Integration with Chemical Control: While mating disruption aims to reduce reliance on broad-spectrum insecticides, supplemental chemical applications are often necessary, particularly in the initial years of an MD program or in orchards with high pest pressure. ucanr.eduusu.edu The integration strategy focuses on:

Judicious Insecticide Use: Insecticides are not applied on a fixed schedule but are timed precisely based on monitoring data, such as moth flight activity and degree-day models. fgv.com.aufarmonaut.com Sprays are targeted to coincide with egg hatching to be most effective. fgv.com.au

Supplemental Sprays: In orchards with moderate-to-high codling moth populations, a supplemental insecticide spray is often required to target the first generation of hatching eggs, even when under mating disruption. ucanr.edu

Resistance Management: To prevent insecticide resistance, products with different modes of action are rotated. ucanr.edu The combination of mating disruption with insecticides is a key anti-resistance strategy. nih.gov

Integration with Monitoring: Intensive monitoring is essential for the success of any IPM program utilizing mating disruption. usu.edu

Pheromone Traps: Standard pheromone traps are used to establish the first sustained moth flight (biofix), which is crucial for timing control measures. ucanr.edunortheastipm.org

High-Load Lures: In orchards under mating disruption, the high concentration of synthetic pheromone can overwhelm standard traps. usu.edu Therefore, specialized high-load lures or combination lures (e.g., containing pear ester) are used to effectively monitor moth populations and assess the success of the disruption program. ucanr.eduusu.edu Trap catches that exceed established thresholds can trigger supplemental insecticide applications. unl.edu

Case Studies in IPM Programs Utilizing (8E,10E)-Dodecadienyl Acetate

Numerous studies have demonstrated the successful implementation of (8E,10E)-Dodecadienyl Acetate in areawide IPM programs, leading to significant reductions in pesticide use and crop damage.

Case Study 1: Walnut Orchards in Kahramanmaraş, Turkey

A two-year study was conducted in walnut orchards in Turkey to evaluate the efficacy of mating disruption against the codling moth. One orchard was treated with pheromone dispensers (MD plot), while a control orchard received no pesticide applications (NP plot). The MD plot used 1000 dispensers per hectare. cabidigitallibrary.org Fruit damage was assessed at harvest. The results showed that the damage rate in the MD orchard was significantly lower than in the control plot and remained below the acceptable economic threshold of 6%. cabidigitallibrary.org The study highlighted that mating disruption can be an effective alternative to chemical control in walnut production. cabidigitallibrary.org

Table 1: Codling Moth Infestation Rates in Walnut Orchards

| Year | Treatment | Average Infestation Rate (%) |

|---|---|---|

| Year 1 | Mating Disruption (MD) | 5.1% |

| No Pesticide (NP) | 21.3% | |

| Year 2 | Mating Disruption (MD) | 4.8% |

| No Pesticide (NP) | 20.1% |

Data sourced from a study in Kahramanmaraş, Turkey. cabidigitallibrary.org

Case Study 2: The Randall Island Areawide IPM Project, USA